(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
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Overview
Description
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide is a complex organic compound characterized by the presence of cyano, fluorophenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the oxadiazole and fluorophenyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups can interact with active sites, altering the function of the target molecules. The oxadiazole ring may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyano-4-chlorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
- (3-Cyano-4-bromophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
Uniqueness
(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its chloro and bromo analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5O/c1-8-16-12(17-19-8)6-18(7-15)10-2-3-11(13)9(4-10)5-14/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRMELAHGOENOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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